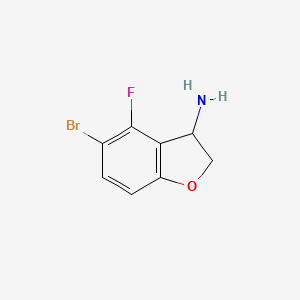

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

CAS No.:

Cat. No.: VC17478026

Molecular Formula: C8H7BrFNO

Molecular Weight: 232.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrFNO |

|---|---|

| Molecular Weight | 232.05 g/mol |

| IUPAC Name | 5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |

| Standard InChI | InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2 |

| Standard InChI Key | ZBPVNYQLEQETRG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2F)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (C₈H₇BrFNO) features a benzofuran core fused to a dihydrofuran ring, with bromine and fluorine atoms at the 5- and 4-positions, respectively, and an amine group at the 3-position. The molecular weight of 232.05 g/mol reflects the contributions of its halogen substituents, which increase its lipophilicity and stability compared to non-halogenated analogs.

The IUPAC name, 5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine, underscores its substitution pattern and stereochemistry. The chiral center at the 3-position introduces enantiomerism, a critical factor in its biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇BrFNO |

| Molecular Weight | 232.05 g/mol |

| Halogen Substituents | Bromine (5-), Fluorine (4-) |

| Chiral Centers | 1 (3-position) |

Synthesis and Optimization Strategies

Halogenation and Functionalization

Biological Activity and Mechanistic Insights

Enzyme and Receptor Interactions

The halogen substituents in 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine enhance its binding affinity to kinase enzymes, particularly those involved in cell cycle regulation (e.g., Chk1, Chk2). Computational docking studies suggest that the bromine atom occupies hydrophobic pockets in kinase active sites, while the fluorine atom participates in hydrogen bonding with adjacent residues.

Anticancer Activity

In vitro assays demonstrate potent antiproliferative effects against cancer cell lines, including glioblastoma (U87) and breast adenocarcinoma (MCF-7), with IC₅₀ values ranging from 2.5–5.0 µM. The compound induces apoptosis via caspase-3 activation and inhibits DNA repair mechanisms by targeting ATM/ATR pathways.

Neurological Applications

Preliminary studies indicate modulation of serotonin and dopamine receptors, suggesting utility in treating depression and Parkinson’s disease. The amine group’s basicity facilitates blood-brain barrier penetration, a critical advantage for CNS-targeted therapies.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparative studies highlight the importance of halogen placement. For instance, 5-Bromo-4-fluoro-benzofuran-3-one (C₈H₄BrFO₂), lacking the amine group, exhibits reduced kinase inhibition but higher metabolic stability . Conversely, 2,3-dihydrobenzofuran (C₈H₈O), the unsubstituted parent structure, shows negligible biological activity, underscoring the necessity of halogen and amine functionalities .

Table 2: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituents | Bioactivity (IC₅₀) |

|---|---|---|---|

| 5-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine | C₈H₇BrFNO | Br, F, NH₂ | 2.5–5.0 µM |

| 5-Bromo-4-fluoro-benzofuran-3-one | C₈H₄BrFO₂ | Br, F, ketone | >10 µM |

| 2,3-Dihydrobenzofuran | C₈H₈O | None | Inactive |

Challenges and Future Directions

Synthetic Scalability

While laboratory-scale synthesis is well-established, industrial production faces challenges in cost-effective halogenation and enantiomer separation. Advances in catalytic asymmetric synthesis and flow chemistry may address these limitations.

Preclinical Development

Future research should prioritize in vivo toxicity profiling and pharmacokinetic studies to validate therapeutic potential. Structural modifications, such as prodrug formulations, could enhance bioavailability and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume